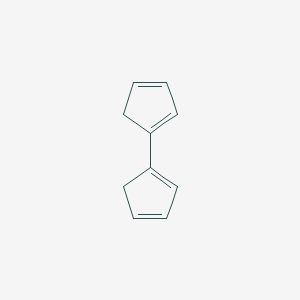

Bicyclopentadienyl

Description

Bicyclopentadienyl (C₁₀H₁₀) is a bicyclic organic compound comprising two fused cyclopentadienyl rings. Its unique structure grants it stability and reactivity, making it valuable in organometallic chemistry as a ligand and in polymer synthesis. While its exact synthesis pathways vary, it is typically derived from cyclopentadiene dimerization, followed by functionalization for specific applications.

Properties

CAS No. |

51900-21-1 |

|---|---|

Molecular Formula |

C10H10 |

Molecular Weight |

130.19 g/mol |

IUPAC Name |

1-cyclopenta-1,3-dien-1-ylcyclopenta-1,3-diene |

InChI |

InChI=1S/C10H10/c1-2-6-9(5-1)10-7-3-4-8-10/h1-5,7H,6,8H2 |

InChI Key |

VCHQGHCBFOFZJK-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CC=C1C2=CC=CC2 |

Origin of Product |

United States |

Preparation Methods

Base-Catalyzed Condensation of Cyclopentadienyl Compounds with Carbonyl Derivatives

The most established method for synthesizing alkylidene-bridged bis-cyclopentadienyl compounds involves the base-mediated condensation of cyclopentadienyl anions with carbonyl compounds. As detailed in patents, this single-step process employs potassium hydroxide (KOH) in dimethoxyethane (DME) to facilitate nucleophilic addition. For example, reacting sodium cyclopentadienide with acetone yields 2,2-bis(cyclopentadienyl)propane (Figure 1A).

Reaction Conditions and Optimization

- Solvent: Polyethers such as DME or diglyme (carbon/oxygen ratio ≤ 3) are critical for stabilizing reactive intermediates.

- Base: KOH (20–30 mol%) achieves optimal deprotonation of cyclopentadiene while minimizing side reactions.

- Temperature: Reactions proceed at −50°C to reflux (typically 0–25°C), with yields exceeding 75% for alkyl-substituted derivatives.

- Scope: Substituted cyclopentadienes (e.g., 3-methyl-, 3-isopropyl-) react efficiently with ketones or aldehydes to form bridged products.

Table 1: Representative Examples of Base-Catalyzed Bicyclopentadienyl Synthesis

Transition Metal-Catalyzed C–C Activation and Cyclization

Recent advances leverage transition metals to construct this compound frameworks via C–C bond activation. A cobalt-catalyzed method (result 7) enables the synthesis of multisubstituted cyclopentadienes through ring expansion of cyclopropenes with internal alkynes. This temperature-dependent divergent approach selectively generates regioisomers under mild conditions.

Mechanism and Applications

- Oxidative Addition: Co(0) inserts into the cyclopropene C–C bond, forming a metallocyclobutane intermediate.

- Alkyne Insertion: Coordination of alkynes induces ring expansion to a cobaltacycloheptadiene.

- Reductive Elimination: 1,5-Ester shift and catalyst regeneration yield substituted cyclopentadienes.

This method tolerates ester, nitrile, and aryl groups, enabling access to sterically congested this compound precursors. For instance, reacting 3,3-dimethylcyclopropene with diphenylacetylene at 60°C affords 1,2,4-triphenylcyclopentadiene in 82% yield.

Photochemical and Radical-Mediated Bicyclopentadienylation

Photoredox catalysis and radical initiation have emerged as powerful tools for functionalizing this compound scaffolds. While primarily applied to bicyclo[1.1.1]pentane (BCP) systems, these strategies show promise for Cp-based architectures.

Key Developments

- Light-Enabled Alkylation: Irradiation of [1.1.1]propellane with alkyl iodides in flow reactors produces BCP iodides (up to 855 g scale). Though focused on BCPs, analogous methods could adapt to Cp systems.

- Copper/Photoredox Dual Catalysis: this compound ethers form via radical coupling of alcohols with BCP-thianthrenium salts, avoiding unstable carbocation intermediates.

Metallocene Synthesis and Ligand Exchange

This compound ligands are integral to metallocene catalysts. A classic example is ferrocene synthesis, where cyclopentadienyl anions react with FeCl₂ in tetrahydrofuran (THF):

$$ \text{2 Cp}^- + \text{FeCl}2 \rightarrow \text{Fe(Cp)}2 + 2 \text{Cl}^- $$

Functionalization Strategies

- Ligand Substitution: UV irradiation of [(η⁵-C₅H₄CH₂Cl)Ru(η⁶-C₆H₆)]⁺ enables benzene displacement by acetonitrile, yielding half-sandwich complexes amenable to further derivatization.

- Oxidation/Reduction: Alcohol-functionalized Cp ligands (e.g., 4 in result 1) undergo chlorination (SOCl₂) or oxidation (NaOCl/TEMPO) to install electrophilic groups.

Asymmetric Synthesis of Chiral this compound Derivatives

Enantioselective routes to this compound compounds remain challenging. However, chiral auxiliaries and organocatalysts have enabled progress:

Applications in Medicinal Chemistry and Materials Science

This compound motifs enhance drug solubility and metabolic stability. Notable examples include:

- BCP-sLXms: Bicyclo[1.1.1]pentane-containing lipoxin A₄ mimetics exhibit anti-inflammatory activity (compound 6a , result 9).

- Catalyst Design: Rhodium complexes with bridged Cp ligands show superior activity in hydroformylation.

Chemical Reactions Analysis

Types of Reactions

Bicyclopentadienyl compounds undergo various chemical reactions, including:

Oxidation: These compounds can be oxidized to form different oxidation states of the central metal.

Reduction: Reduction reactions can convert the metal center to a lower oxidation state.

Substitution: Ligand substitution reactions can replace one or more cyclopentadienyl rings with other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of ferrocene can produce ferricinium ion, while substitution reactions can yield a variety of metallocene derivatives with different ligands .

Scientific Research Applications

Bicyclopentadienyl compounds have a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of bicyclopentadienyl compounds involves their ability to form stable complexes with metals, which can then participate in various chemical reactions. The cyclopentadienyl rings provide a stable and flexible ligand environment, allowing the central metal to interact with other molecules and catalyze reactions. The specific molecular targets and pathways depend on the metal and the nature of the reaction .

Comparison with Similar Compounds

Environmental Persistence

- This compound : Moderate persistence due to its stable bicyclic structure, which slows degradation in aquatic environments.

- Bisphenol A (BPA): High persistence, with half-lives exceeding 30 days in water, contributing to widespread environmental contamination.

- Dicyclopentadiene (DCPD) : Higher persistence than this compound, attributed to its cross-linked hydrocarbon framework.

Key Insight : this compound’s reduced persistence compared to BPA and DCPD positions it as a lower-risk alternative .

Bioaccumulation Potential

- BPA : Moderate bioaccumulation (log Kow ~3.4), with evidence of biomagnification in food chains.

- Alkylphenols (e.g., Nonylphenol): High bioaccumulation (log Kow >4), leading to regulatory restrictions.

Table 1: Bioaccumulation Comparison

| Compound | log Kow | Regulatory Status |

|---|---|---|

| This compound | 3.2 | Under review |

| BPA | 3.4 | Restricted in EU/US |

| Nonylphenol | 4.5 | Banned in EU |

Performance in Thermal Paper Coatings

- This compound : Exhibits comparable thermal sensitivity and print clarity to BPA but requires higher coating concentrations (~15% w/w).

- D-8 (Developmental Alternative) : Superior performance at lower concentrations (~10% w/w) but has unresolved toxicity concerns.

- Pergafast 201 : Market-leading alternative with excellent performance but patented, limiting cost competitiveness.

Key Challenge : this compound’s higher required dosage increases production costs, impacting commercial viability .

Economic and Regulatory Considerations

- Production Costs : this compound synthesis is 20–30% costlier than BPA due to complex purification steps.

- Regulatory Status: Not yet listed under REACH or TSCA but flagged for further assessment by the GreenScreen™ framework .

- Social Impact : Public acceptance is higher than for BPA, aligning with consumer demand for "safer" chemicals.

Q & A

Basic Research Questions

Q. How should researchers design experiments to synthesize and characterize bicyclopentadienyl derivatives with high reproducibility?

- Methodological Answer : Experimental protocols must include detailed synthetic routes (e.g., Diels-Alder reactions or photochemical methods), purification techniques (e.g., column chromatography), and characterization data (e.g., NMR, X-ray crystallography). For reproducibility, document reaction conditions (temperature, solvent, catalyst), stoichiometry, and purification yields. Only include essential data in the main manuscript (≤5 compounds) and provide extended datasets in supplementary materials . Validate new compounds with purity assessments (e.g., elemental analysis) and compare spectral data to known analogues .

Q. What strategies are recommended for identifying and resolving contradictions in reported this compound thermal stability data?

- Methodological Answer : Conduct a systematic review using PRISMA guidelines to collate primary studies. Assess methodological quality using criteria from Schulz et al. (e.g., allocation concealment, blinding) to identify bias . Replicate conflicting experiments under controlled conditions (e.g., inert atmosphere, calibrated instruments) and analyze variables like sample purity or measurement techniques. Use meta-regression to evaluate heterogeneity across studies .

Q. How can researchers ensure compliance with ethical and transparency standards when publishing this compound toxicity studies?

- Methodological Answer : Adhere to journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry) by declaring funding sources, conflicts of interest, and ethical approvals . For toxicity data, follow EPA frameworks for literature searches (e.g., HERO database) and include raw data (e.g., dose-response curves, LD50 values) in supplementary files. Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align study objectives with ethical rigor .

Advanced Research Questions

Q. What advanced computational methods are suitable for predicting this compound reactivity in non-empirical systems?

- Methodological Answer : Employ density functional theory (DFT) or molecular dynamics simulations to model reaction pathways and transition states. Validate predictions with experimental kinetic data (e.g., rate constants) and benchmark against known catalytic cycles. Use software like Gaussian or ORCA, ensuring parameter transparency (e.g., basis sets, convergence criteria) . Cross-reference results with crystallographic databases (e.g., Cambridge Structural Database) to confirm geometric parameters .

Q. How can systematic review methodologies address gaps in this compound’s environmental fate studies?

- Methodological Answer : Apply Cochrane Collaboration protocols to screen primary literature, prioritizing peer-reviewed studies with robust ecological endpoints (e.g., biodegradation half-lives, bioaccumulation factors). Use PICO frameworks (Population, Intervention, Comparison, Outcome) to structure search queries . For understudied endpoints, conduct probabilistic exposure modeling or structure-activity relationship (SAR) analyses, citing EPA’s biphenyl assessment as a template for data gaps.

Q. What experimental and statistical approaches mitigate bias in this compound’s biomedical efficacy trials?

- Methodological Answer : Implement double-blind, randomized controlled trials (RCTs) with allocation concealment to reduce performance and detection bias . For in vitro studies, use plate randomization and independent replicates. Apply CONSORT guidelines for reporting and analyze data with mixed-effects models to account for batch variability. Pre-register protocols on platforms like ClinicalTrials.gov to enhance transparency .

Data Synthesis & Reporting

Q. How should researchers structure discussions to reconcile this compound’s mechanistic hypotheses with contradictory spectroscopic evidence?

- Methodological Answer : Use a tiered analysis: (1) Compare experimental data (e.g., IR/Raman shifts) to computational predictions; (2) Evaluate alternative mechanisms (e.g., radical vs. concerted pathways) using kinetic isotope effects; (3) Discuss limitations (e.g., solvent effects, instrumental resolution). Cite prior conflicting studies and propose validation experiments (e.g., in situ spectroscopy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.